

# Why was the BAY1238097 clinical trial terminated early?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1238097**

Cat. No.: **B1149911**

[Get Quote](#)

## Technical Support Center: BAY1238097 Clinical Trial

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the early termination of the **BAY1238097** clinical trial.

## Frequently Asked Questions (FAQs)

**Q1:** What was the primary reason for the early termination of the **BAY1238097** Phase I clinical trial?

The first-in-human, Phase I clinical trial of **BAY1238097** (NCT02369029) was terminated prematurely due to the occurrence of unexpected dose-limiting toxicities (DLTs).<sup>[1][2]</sup> These toxicities were observed at a dose level below the targeted drug exposure considered necessary for therapeutic efficacy.<sup>[1]</sup>

**Q2:** What specific dose-limiting toxicities were observed in the trial?

Both patients in the 80 mg/week cohort experienced DLTs, which included:

- Grade 3 Vomiting<sup>[1]</sup>
- Grade 3 Headache<sup>[1]</sup>

- Grade 2/3 Back Pain[\[1\]](#)

The most common adverse events across all dose levels were nausea, vomiting, headache, back pain, and fatigue.[\[1\]](#)

Q3: Was an alternative dosing schedule considered to mitigate the toxicities?

Yes, pharmacokinetic modeling was conducted to explore the feasibility of an alternative dosing schedule. However, the modeling indicated that it was not possible to find a dosing regimen that could avoid the dose-limiting toxicities while achieving the necessary efficacious exposure.  
[\[1\]](#)

Q4: What was the mechanism of action for **BAY1238097**?

**BAY1238097** is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[\[3\]](#) By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, it prevents their interaction with histones.[\[3\]](#) This action disrupts chromatin remodeling and inhibits the expression of certain growth-promoting genes, such as MYC, leading to an inhibition of tumor cell growth.[\[3\]](#)[\[4\]](#)

Q5: Were there any signs of efficacy observed in the trial?

While no objective responses were observed, two patients did show prolonged stable disease.  
[\[1\]](#) Biomarker analysis showed a trend towards decreased MYC expression and increased HEXIM1 expression in response to treatment, suggesting the drug was engaging its target.[\[1\]](#)  
[\[5\]](#)

## Quantitative Data Summary

The Phase I trial enrolled a small number of patients in a dose-escalation design before its termination.

| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs)                             |
|------------|--------------------|-------------------------------------------------------------|
| 10 mg/week | 3                  | None                                                        |
| 40 mg/week | 3                  | None                                                        |
| 80 mg/week | 2                  | 2 (Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain) |

## Experimental Protocols

Phase I Clinical Trial Methodology (NCT02369029)

The study was a Phase I, open-label, non-randomized, multicenter study designed to assess the safety, pharmacokinetics, maximum tolerated dose, and recommended Phase II dose of **BAY1238097**.<sup>[1]</sup>

- Patient Population: Patients with cytologically or histologically confirmed advanced refractory malignancies.<sup>[1]</sup>
- Study Design: An adaptive dose-escalation design was used, starting at a dose of 10 mg/week.<sup>[1]</sup>
- Drug Administration: **BAY1238097** was administered orally twice weekly in 21-day cycles.<sup>[1]</sup>
- Assessments: The study evaluated safety, pharmacokinetics, pharmacodynamics (biomarker evaluation of MYC and HEXIM1 expression), and tumor response.<sup>[1]</sup>

## Visualizations



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Why was the BAY1238097 clinical trial terminated early?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149911#why-was-the-bay1238097-clinical-trial-terminated-early]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

